Methyl 4-acetyl-2-methyl-5-oxohexanoate
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Overview
Description
“Methyl 4-acetyl-2-methyl-5-oxohexanoate” is a chemical compound with the CAS Number: 133578-40-2 . It has a molecular weight of 200.23 . It is a liquid at room temperature .
Synthesis Analysis
“this compound” has been used in modified Knorr condensation for the synthesis of pyrrole . It has also been used to identify the Michael addition product by using GC and GC-MS . Furthermore, it is an intermediate in the synthesis of Coproporphyrin III-15N4 Sodium Bisulfate Salt .Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 . The InChI key is DIIPTRHCRHVEEI-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the Synthesis Analysis, “this compound” has been used in various chemical reactions such as modified Knorr condensation and Michael addition .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm^3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 124.3±21.8 °C . The index of refraction is 1.433 . The molar refractivity is 45.5±0.3 cm^3 .Scientific Research Applications
1. Synthesis and Application in Leukotriene Production
Methyl 4-acetyl-2-methyl-5-oxohexanoate is used as an intermediate in the synthesis of leukotriene B4, an important lipoxygenase-derived metabolite. It can be obtained from 2-cyclohexen-1-one using a specialized ozonolysis protocol (Hayes & Wallace, 1990).
2. Involvement in Cyclisation Reactions
This compound plays a role in regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid, leading to various cyclic esters. These reactions are significant in the synthesis of complex organic molecules (Begbie & Golding, 1972).
3. Use in Organic Syntheses
It is utilized in organic syntheses, such as the formation of γ-Keto esters from β-Keto esters. This process is integral to the development of various keto esters, which are important in pharmaceutical and chemical industries (Ronsheim, Hilgenkamp & Zercher, 2003).
4. Role in Analytical Chemistry
This compound derivatives are used in analytical chemistry, specifically in gas-liquid chromatography for the detection of certain compounds in biological fluids (Gorchein, 1984).
5. Contribution to Fluorescent Probe Synthesis
It is involved in the synthesis of fluorescent molecules used for studying lipid bilayers in biological membranes. This application is vital for understanding cell membrane dynamics and related biological processes (Balo, Fernández, García‐Mera & López, 2000).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-acetyl-2-methyl-5-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPTRHCRHVEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C)C(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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